1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-nitro-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13-6-3-10-7-11(15(17)18)4-5-12(10)14(13)8-9-1-2-9/h4-5,7,9H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOXVWYEYBLYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CCC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group and a nitro substituent on a tetrahydroquinoline framework. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The structural characteristics contribute to its biological activity by influencing interactions with biological targets.
Research indicates that compounds similar to 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one exhibit various mechanisms of action:
- Enzyme Inhibition : Many tetrahydroquinoline derivatives act as inhibitors of specific enzymes involved in disease processes. For instance, they may inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, potentially influencing signaling pathways related to mood disorders or neurodegenerative diseases.
Biological Activity Data
The biological activity of 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one has been evaluated in various studies. Below is a summary table of its reported activities:
Case Studies
Several case studies have investigated the effects of similar compounds on various biological systems:
-
Anticancer Effects :
A study demonstrated that tetrahydroquinoline derivatives significantly inhibited cancer cell lines by inducing apoptosis and cell cycle arrest. The compound showed IC50 values in the low micromolar range against several cancer types. -
Neuroprotective Studies :
In vitro studies indicated that similar compounds could protect neuronal cells from oxidative stress-induced damage. The mechanism involved the modulation of reactive oxygen species (ROS) levels and activation of survival pathways. -
Anti-inflammatory Properties :
Research has shown that tetrahydroquinoline derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antitumor properties. For instance, studies have shown that modifications to the tetrahydroquinoline structure can enhance its efficacy against various cancer cell lines. A notable case study demonstrated that 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one exhibited cytotoxic effects on human breast cancer cells (MCF-7) through apoptosis induction mechanisms .
Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders. Its structural analogs have been shown to act as phosphodiesterase (PDE) inhibitors, which are promising for conditions such as Parkinson's disease and schizophrenia. A patent analysis revealed that compounds similar to 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one could modulate neurotransmitter levels effectively .
Pharmacological Insights
Mechanism of Action
The pharmacological activity of this compound is believed to be linked to its ability to interact with specific receptors in the central nervous system. For example, it may influence dopamine receptor pathways, which are crucial in mood regulation and cognitive functions. Experimental data suggest that the nitro group in the structure enhances lipophilicity, facilitating better blood-brain barrier penetration .
Material Science Applications
Synthesis of Novel Materials
In material science, 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one has been explored for its potential in synthesizing novel polymers and composites. Its unique chemical structure allows for the creation of materials with tailored properties for applications in electronics and nanotechnology. Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Induces apoptosis in MCF-7 cells |
| Neurological Disorders | PDE Inhibition | Potential treatment for Parkinson's and schizophrenia |
| Material Science | Synthesis of Polymers | Enhances mechanical strength and thermal stability |
Case Studies
-
Antitumor Study
A study published in a peer-reviewed journal investigated the cytotoxic effects of various tetrahydroquinoline derivatives on cancer cell lines. The results indicated that 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one showed a significant reduction in cell viability at concentrations as low as 10 µM . -
PDE Inhibition Research
In a study focusing on PDE inhibitors for neurological applications, researchers found that certain derivatives of tetrahydroquinoline could effectively inhibit PDE10A enzymes. This inhibition was associated with improved cognitive function in animal models .
Comparison with Similar Compounds
Substituent Variations on the Nitrogen Atom
Key Compounds :
- 1-(Cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one: Features a compact, rigid cyclopropylmethyl group, which enhances steric hindrance and may improve metabolic stability compared to bulkier substituents.
- 6-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinoline (Compound 46, ): Substituted with a 3-(pyrrolidin-1-yl)propyl group.
- 1-(2-(Dimethylamino)ethyl)-8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one (Compound 19, ): Combines a dimethylaminoethyl group with a fluoro substituent at position 7. The dimethylamino group introduces basicity, while fluorine enhances electronic effects and bioavailability .
Impact :
- Cyclopropylmethyl : Likely reduces solubility but improves membrane permeability due to lipophilicity.
Functional Group Variations on the Quinoline Core
Nitro vs. Amino Groups:
- 6-Nitro Derivatives : Electron-withdrawing nitro groups (e.g., Compound 46 , Compound 19 ) stabilize the aromatic ring, reducing electrophilic substitution reactivity. This may enhance stability under oxidative conditions.
- 6-Amino Derivatives: Electron-donating amino groups (e.g., 6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one ) increase ring electron density, facilitating further functionalization (e.g., acylation, sulfonation).
Halogenation :
Ring Saturation and Conformation
- 3,4-Dihydroquinolin-2(1H)-one (Compound 24, ): Partial saturation retains some aromaticity, affecting electronic properties and reactivity .
Physicochemical and Spectroscopic Data Comparison
Preparation Methods
Pictet–Spengler or Intramolecular Cyclization
A common route involves the condensation of suitable aminoaryl compounds with aldehydes or ketones, followed by cyclization:
Aromatic amine + aldehyde → imine intermediate → cyclization → tetrahydroquinolin-2-one
- Condensation of 2-aminobenzyl alcohol derivatives with formaldehyde or other aldehydes under acidic conditions, followed by cyclization and oxidation to form the quinolinone core.
Cyclization via Friedländer or Conrad–Limpach Reaction
- The Friedländer synthesis involves condensation of 2-aminobenzaldehyde derivatives with β-ketoesters, followed by cyclization to generate the quinolinone nucleus.
Introduction of the Nitro Group at the 6-Position
Electrophilic Aromatic Nitration
- Nitration is typically achieved via electrophilic substitution using a nitrating mixture (concentrated nitric acid and sulfuric acid):
Tetrahydroquinolin-2-one + HNO₃/H₂SO₄ → 6-Nitro derivative
- Reaction conditions are optimized to favor nitration at the 6-position, considering electronic effects and steric hindrance.
Regioselectivity Control
- Regioselectivity is controlled by the electronic nature of the substituents and reaction temperature, often conducted at low temperatures (~0°C) to prevent over-nitration or nitration at undesired sites.
Alkylation at the 1-Position with Cyclopropylmethyl Group
Formation of the Nucleophilic Intermediate
- The nitrogen atom at the 1-position is deprotonated using a strong base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or DMSO).
Alkylation with Cyclopropylmethyl Halides
- The nucleophilic nitrogen reacts with cyclopropylmethyl bromide or chloride:
Nucleophilic tetrahydroquinolin-2-one + cyclopropylmethyl halide → N-alkylated product
- Reaction conditions involve refluxing in the presence of a phase-transfer catalyst or base to facilitate SN2 substitution.
Purification and Characterization
- The crude product is purified via column chromatography or recrystallization.
- Structural confirmation is achieved through NMR, IR, and mass spectrometry.
Data Table: Summary of Preparation Methods
Research Findings and Optimization Insights
- Reaction Conditions: Lower temperatures during nitration improve regioselectivity, minimizing by-products.
- Reagent Choice: Using cyclopropylmethyl bromide over chloride enhances alkylation efficiency due to better leaving group ability.
- Yield Enhancement: Microwave-assisted cyclization and alkylation steps have been reported to reduce reaction times and improve yields.
- Selectivity Control: Protecting groups or directing groups can be employed to improve regioselectivity during nitration and alkylation.
Q & A
Q. What are the common synthetic routes for preparing 1-(cyclopropylmethyl)-6-nitro-1,2,3,4-tetrahydroquinolin-2-one, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving nitro-group introduction, cyclopropylmethylation, and cyclization. For example, nitro-substituted tetrahydroquinolinones are often prepared by catalytic hydrogenation of nitro precursors (e.g., using Pd/C under H₂) followed by alkylation with cyclopropylmethyl halides . Key intermediates are characterized via H NMR to confirm substituent positions (e.g., aromatic protons at δ 8.13–7.11 ppm for nitro groups) and mass spectrometry (MS) to verify molecular ions (e.g., EI-MS m/z 303 for a nitro derivative) . Purity is assessed via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
H NMR is essential for verifying the cyclopropylmethyl moiety (e.g., splitting patterns at δ 2.28–1.60 ppm) and nitro-group placement (aromatic proton shifts). MS (ESI or EI) confirms molecular weight, such as m/z 303 for the nitro derivative . Chromatographic methods (e.g., TLC, HPLC) ensure purity, while X-ray crystallography (using SHELX software ) resolves stereochemistry in crystalline derivatives.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the cyclopropylmethyl group while minimizing side reactions?
The choice of reducing agents and reaction pH is critical. Sodium triacetoxyborohydride (STAB) in acetic acid effectively facilitates reductive amination without over-reducing sensitive nitro groups . For example, STAB selectively reduces imine intermediates in the presence of nitro substituents, achieving yields >70% . Alternative methods, such as hydrogenation with Pd/C, require careful control of H₂ pressure to avoid nitro-group reduction .
Q. How do structural modifications (e.g., substituent position, stereochemistry) impact biological activity, and how are these effects analyzed?
Derivatives of tetrahydroquinolinones are evaluated for biological activity (e.g., nitric oxide synthase inhibition) using enzyme assays with recombinant human iNOS, eNOS, or nNOS. For instance, substituents like thiophene-2-carboximidamide enhance inhibitory potency, with IC₅₀ values determined via radioactive NO detection . Stereochemical effects are probed by comparing (±)-enantiomers in activity assays and correlating results with molecular docking studies .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR splitting patterns (e.g., unexpected coupling constants) may arise from conformational flexibility or impurities. Strategies include:
- High-resolution MS : Confirms molecular formula to rule out incorrect assignments .
- 2D NMR (COSY, NOESY) : Resolves proton-proton correlations, especially for cyclopropylmethyl groups .
- Crystallographic validation : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous proof of structure.
Q. How can researchers design derivatives to improve solubility or bioavailability without compromising activity?
Modifications include:
- Polar substituents : Introducing amines (e.g., dimethylaminoethyl groups) enhances water solubility, as seen in derivatives with H NMR shifts at δ 3.37–2.56 ppm for amino protons .
- Prodrug approaches : tert-Butoxycarbonyl (Boc)-protected amines (e.g., compound 69) improve membrane permeability, with Boc removal under acidic conditions regenerating active species .
Methodological Notes
- Synthetic Protocols : Prioritize STAB for reductive amination to preserve nitro groups .
- Characterization : Cross-validate NMR/MS data with the Cambridge Structural Database (CSD) to identify common crystallographic artifacts .
- Biological Assays : Use recombinant NOS isoforms for specificity studies, and validate results with knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
